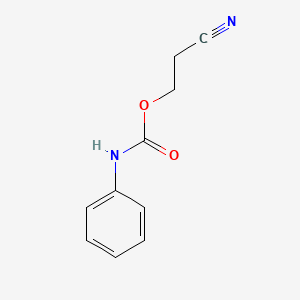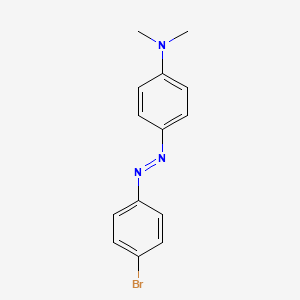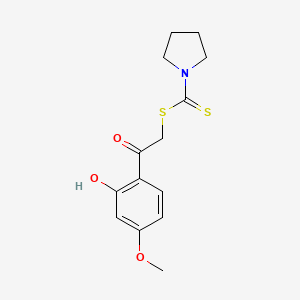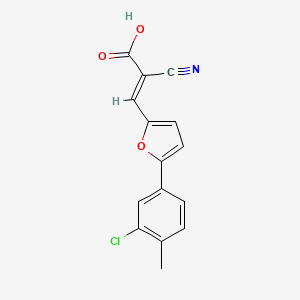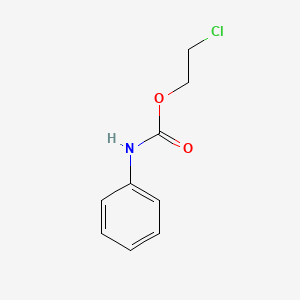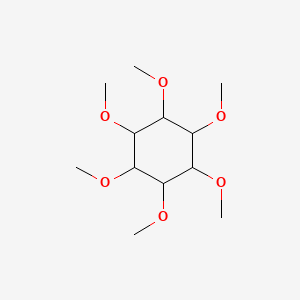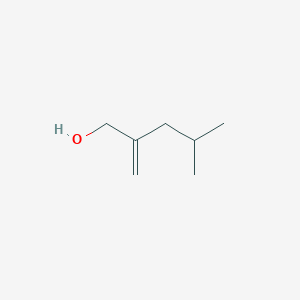
1-Pentanol, 4-methyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-2-propen-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its unique structure, which includes an isobutyl group attached to a propen-1-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isobutyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In industrial settings, 2-Isobutyl-2-propen-1-ol is produced using large-scale chemical reactors. The process often involves the continuous feeding of reactants and catalysts into the reactor, followed by the separation and purification of the product through distillation and other techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyl-2-propen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen atom.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Isobutyl-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers utilize this compound in studies related to enzyme activity and metabolic pathways.
Medicine: It serves as a precursor in the development of certain medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of reduced products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the propen-1-ol backbone.
2-Buten-1-ol: Shares the propen-1-ol backbone but has different substituents.
3-Methyl-2-buten-1-ol: Another unsaturated alcohol with a different substitution pattern.
Uniqueness: 2-Isobutyl-2-propen-1-ol is unique due to its specific combination of an isobutyl group and a propen-1-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
4-methyl-2-methylidenepentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
BCCGLFNYAVNCOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)
